molecular formula C15H15N5O B12536633 N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine CAS No. 819076-75-0

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B12536633
CAS No.: 819076-75-0
M. Wt: 281.31 g/mol
InChI Key: RCIIMPPMXUCDNM-UHFFFAOYSA-N
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Description

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 4-phenoxybenzyl chloride with 1H-1,2,4-triazole-3,5-diamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K~2~CO~3~) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N3-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine is unique due to its specific triazole ring structure combined with the phenoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

819076-75-0

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

3-N-[(4-phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C15H15N5O/c16-14-18-15(20-19-14)17-10-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,10H2,(H4,16,17,18,19,20)

InChI Key

RCIIMPPMXUCDNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NNC(=N3)N

Origin of Product

United States

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